molecular formula C10H8N4 B13334452 6-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole

6-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole

Cat. No.: B13334452
M. Wt: 184.20 g/mol
InChI Key: LGGPCYNELFTLAT-UHFFFAOYSA-N
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Description

6-(Pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole is a fused bicyclic heterocycle comprising an imidazole ring fused to a pyrazole ring, with a pyridin-3-yl substituent at the 6-position. This scaffold has garnered attention as a non-classical isostere of indole, offering improved physicochemical properties such as enhanced aqueous solubility and reduced lipophilicity compared to indole-containing compounds like pruvanserin (a 5-HT2A serotonin receptor antagonist) . Its synthetic versatility allows functionalization at multiple positions, enabling tailored modifications for drug discovery and materials science applications .

Properties

Molecular Formula

C10H8N4

Molecular Weight

184.20 g/mol

IUPAC Name

6-pyridin-3-yl-5H-imidazo[1,2-b]pyrazole

InChI

InChI=1S/C10H8N4/c1-2-8(7-11-3-1)9-6-10-12-4-5-14(10)13-9/h1-7,13H

InChI Key

LGGPCYNELFTLAT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=CC3=NC=CN3N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole typically involves the condensation of 3-aminopyridine with an appropriate pyrazole derivative. One common method includes the use of trifluoracetic acid as a catalyst to facilitate the condensation reaction . The reaction conditions often involve heating the reactants in a suitable solvent such as ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

6-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., bromine) in chloroform or alkylating agents in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine or pyrazole rings.

Mechanism of Action

The mechanism of action of 6-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it may inhibit the activity of cyclin-dependent kinases (CDKs) by binding to their active sites, thereby blocking cell cycle progression and inducing apoptosis in cancer cells . The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with its targets, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Indole-Based Compounds (e.g., Pruvanserin)

Structural and physicochemical comparisons between 6-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole (compound 4 ) and pruvanserin (compound 3 ) highlight key advantages of the imidazo-pyrazole scaffold:

Property Pruvanserin (Indole-Based) 1H-Imidazo[1,2-b]pyrazole Isostere
logD 3.2 2.1
Aqueous Solubility Low Significantly improved
pKa 6.4 (piperazine NH) 7.3 (imidazo-pyrazole NH)
  • Lipophilicity and Solubility : The lower logD of the imidazo-pyrazole analogue correlates with enhanced solubility, a critical factor for oral bioavailability .
  • Ionization Properties: The pKa shift (7.3 vs.
  • Synthetic Flexibility : Unlike indoles, the imidazo-pyrazole scaffold supports regioselective functionalization via Br/Mg-exchange and cross-coupling reactions, enabling diverse derivatization .

Other Imidazo-Pyrazole Derivatives

  • 2,3-Dihydro-1H-imidazo[1,2-b]pyrazole (IMPY) :

    • IMPY, a DNA synthesis inhibitor, demonstrated cell cycle synchronization in preclinical studies but caused hemolysis in clinical trials at high doses (≥1,000 mg/m²) .
    • Structural differences (dihydro vs. fully aromatic core) underscore the impact of saturation on toxicity and therapeutic utility.
  • 4-Chloro-3-[6-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl]aniline :

    • This derivative exemplifies how substituents on the imidazo-pyrazole core (e.g., chloro and aniline groups) modulate electronic properties and target engagement .

Heterocyclic Analogues with Different Cores

  • Imidazo[1,2-a]pyridines: Used in antitrypanosomal agents (e.g., compound 8p), these derivatives prioritize lipophilic substituents for membrane penetration, contrasting with the solubility-driven design of imidazo-pyrazoles .
  • Pyrazolo[3,4-d]pyrimidines and Triazolopyridazines :

    • These scaffolds (e.g., CAS 343372-97-4) exhibit distinct electronic profiles due to additional nitrogen atoms, often employed in kinase inhibitors or fluorescent dyes .

Research Findings and Implications

  • Drug Development : The imidazo-pyrazole scaffold’s improved solubility and lower logD make it a promising candidate for CNS drugs, where indole-based compounds often face bioavailability challenges .
  • Materials Science : Fragmentation of the pyrazole ring in imidazo-pyrazoles yields push-pull dyes (e.g., compound 14 ) with tunable photoluminescence, useful in optoelectronic applications .

Biological Activity

6-(Pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole is a heterocyclic compound known for its diverse biological activities, particularly in the fields of oncology and pharmacology. This compound belongs to the imidazo[1,2-b]pyrazole class, which has garnered attention due to its potential therapeutic applications. Its molecular formula is C10H8N4, with a molecular weight of approximately 184.20 g/mol. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Anticancer Properties

Research has highlighted the significant anticancer potential of 6-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole through various mechanisms:

  • Cell Cycle Arrest : Studies have shown that this compound can induce cell cycle arrest in cancer cell lines such as A549 (lung cancer) by inhibiting cyclin-dependent kinases (CDKs). For instance, it was noted that the compound displayed an IC50 value of 25 nM against CDK2, effectively halting the Go/G1 phase progression in A549 cells .
  • Apoptosis Induction : The compound has been observed to promote apoptosis in various cancer cell lines. For example, in vitro studies indicated that it could significantly increase apoptotic markers in MCF-7 (breast cancer) and HepG2 (liver cancer) cells .
  • Kinase Inhibition : The compound has demonstrated significant binding affinity for various kinases implicated in cancer progression. Its structural features allow it to interact effectively with ATP-binding sites of these kinases, leading to reduced cell proliferation .

The biological activity of 6-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole can be attributed to several mechanisms:

  • Inhibition of Specific Kinases : The compound has been shown to inhibit several key kinases involved in cancer signaling pathways. This inhibition disrupts critical cellular processes such as growth and survival.
  • Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cancer cells, leading to increased ROS levels that contribute to cell death.
  • Modulation of Apoptotic Pathways : It influences both intrinsic and extrinsic apoptotic pathways by regulating the expression of pro-apoptotic and anti-apoptotic proteins.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals unique aspects of 6-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole:

Compound NameStructure FeaturesBiological Activity
6-(Pyridin-2-yl)-1H-imidazo[1,2-b]pyrazoleDifferent substitution patternKinase inhibition
4-(Pyridin-3-yl)-imidazo[1,2-b]pyrazoleLacks additional substituentsAnticancer activity
5-Methylimidazo[1,2-b]pyrazoleMethyl substitution instead of pyridineAntimicrobial properties

The presence of the pyridine ring at the 3-position enhances the electronic properties and interactions with biological targets compared to other similar compounds .

Case Studies

Several studies have documented the efficacy of 6-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole against various cancer types:

  • Lung Cancer : A study reported that this compound significantly inhibited the proliferation of A549 cells with an IC50 value indicating potent anticancer activity .
  • Breast Cancer : In MDA-MB-231 cells, treatment with this compound resulted in a notable reduction in cell viability and induction of apoptosis .
  • Liver Cancer : HepG2 cells exhibited marked sensitivity to this compound's effects, showcasing its potential as a therapeutic agent for liver malignancies .

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